molecular formula C9H11FN2 B1493084 2-(3-Fluoropyrrolidin-3-yl)pyridine CAS No. 1554586-60-5

2-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1493084
CAS No.: 1554586-60-5
M. Wt: 166.2 g/mol
InChI Key: TVSFRWHQUBHKBW-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C9H11FN2 and an average molecular weight of 166.20 g/mol . This compound features a pyridine ring linked to a 3-fluoropyrrolidine scaffold, a structure recognized as a valuable building block in medicinal chemistry. The 3-fluoropyrrolidine moiety is a key feature in modern drug discovery, often used to fine-tune the properties of drug candidates, such as their potency, metabolic stability, and conformation . Researchers will find this compound particularly useful in the synthesis and development of novel small molecule therapeutics. The structural motif of a fluorinated pyrrolidine ring is present in various biologically active molecules. For instance, similar (3S)-3-fluoropyrrolidine structures are incorporated into advanced experimental compounds, such as dipeptidyl peptidase 4 (DPP-4) inhibitors, which are a class of drugs investigated for conditions like type 2 diabetes . Furthermore, pyridine derivatives are extensively explored in antibacterial research, demonstrating the broad applicability of this heterocyclic system in creating new pharmacologically active agents . This makes this compound a versatile intermediate for constructing more complex molecules targeting a range of diseases. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(4-6-11-7-9)8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSFRWHQUBHKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes for the 2-(Pyrrolidin-3-yl)pyridine Core

The synthesis of the non-fluorinated parent scaffold, 2-(pyrrolidin-3-yl)pyridine, involves the independent or sequential construction of the two heterocyclic rings followed by their linkage.

The pyrrolidine (B122466) ring, a prevalent motif in medicinal chemistry, can be synthesized through various established methods. osaka-u.ac.jp A primary and powerful strategy is the [3+2] dipolar cycloaddition reaction, which typically involves an azomethine ylide reacting with an alkene dipolarophile to directly form the five-membered ring. This method is highly valued for its ability to construct the pyrrolidine skeleton with control over multiple stereocenters in a single, atom-economic step.

Another innovative approach involves the skeletal editing of more abundant heterocycles. For instance, a photo-promoted ring contraction of pyridines using a silylborane reagent can yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov This strategy is promising as it transforms inexpensive and readily available pyridine (B92270) feedstocks into valuable pyrrolidine structures. osaka-u.ac.jp Other methods include intramolecular cyclizations of acyclic precursors and the functionalization of naturally occurring chiral building blocks like proline and 4-hydroxyproline.

Pyrrolidine Synthesis MethodDescriptionKey Features
[3+2] Dipolar Cycloaddition Reaction between an azomethine ylide and an alkene.Direct formation of the five-membered ring; high stereocontrol.
Pyridine Ring Contraction Photo-promoted reaction of pyridines with silylborane.Utilizes abundant starting materials; provides functionalized pyrrolidines. osaka-u.ac.jp
Intramolecular Cyclization Cyclization of functionalized acyclic amine precursors.Versatile for creating various substitution patterns.
Chiral Pool Synthesis Modification of existing chiral molecules like proline.Provides enantiomerically pure products.

The synthesis of the pyridine ring is a classic area of heterocyclic chemistry. The Hantzsch pyridine synthesis is a well-established multicomponent reaction that involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (or an ammonia source) to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine ring. mdpi.com This method is highly versatile for producing a wide range of substituted pyridines. mdpi.com More contemporary methods include transition metal-catalyzed [2+2+2] cycloadditions, which can assemble the six-membered ring from smaller unsaturated fragments like alkynes and nitriles.

To connect the pyrrolidine and pyridine moieties, palladium-catalyzed cross-coupling reactions are the predominant strategies. These reactions form a carbon-carbon bond between the C2 position of the pyridine ring and the C3 position of the pyrrolidine ring. Three major types of coupling reactions are widely employed:

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (a boronic acid or ester derivative of one ring) with a halide (or triflate) of the other ring. nih.govresearchgate.net It is favored for its mild reaction conditions, commercial availability of reagents, and the generally low toxicity of the boron-containing byproducts. organic-chemistry.org The Suzuki coupling has been successfully used for a wide array of heteroaryl halides with heteroaryl boronic acids. mdpi.com

Stille Coupling : This method involves the reaction of an organotin (stannane) compound with an organic halide or triflate. The Stille reaction is highly versatile with few limitations on the groups to be coupled and is tolerant of a wide range of functional groups. organic-chemistry.orgacs.orgwikipedia.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide or triflate. orgsyn.org Negishi coupling is known for its high reactivity and functional group tolerance. orgsyn.orgresearchgate.net The development of solid, moderately air-stable 2-pyridylzinc reagents has increased the operational simplicity and reliability of this method, making it an excellent alternative to Suzuki couplings where boronate instability can be an issue. organic-chemistry.orgnih.gov

These coupling reactions typically involve preparing a functionalized pyridine (e.g., 2-bromopyridine) and a functionalized pyrrolidine (e.g., a 3-boryl- or 3-stannyl-pyrrolidine derivative) and reacting them in the presence of a palladium catalyst and appropriate ligands.

Coupling StrategyPyrrolidine ReagentPyridine ReagentKey Advantage
Suzuki-Miyaura Pyrrolidine-3-boronic acid/ester2-HalopyridineLow toxicity of byproducts. organic-chemistry.org
Stille 3-(Tributylstannyl)pyrrolidine2-HalopyridineHigh functional group tolerance. acs.orgwikipedia.org
Negishi 3-(Halozinc)pyrrolidine2-HalopyridineHigh reactivity, reliable for 2-pyridyl systems. organic-chemistry.orgnih.gov

Stereoselective Synthesis Approaches to 2-(3-Fluoropyrrolidin-3-yl)pyridine

Introducing a fluorine atom at a specific stereocenter, particularly a quaternary one, requires sophisticated asymmetric synthesis techniques.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. mdpi.com In the synthesis of this compound, a chiral auxiliary can be attached to a pyrrolidine precursor. This directs the approach of a fluorinating agent (such as N-Fluorobenzenesulfonimide, NFSI) to one face of the molecule, leading to the formation of one enantiomer in excess.

For example, fluorinated oxazolidines (often abbreviated as FOX) have been developed as effective chiral auxiliaries. wikipedia.org They can be used to control the stereoselective fluorination of amide enolates. After the fluorine atom is installed, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgmdpi.com

Asymmetric catalysis offers a more elegant and atom-economic approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

A highly relevant and efficient method for synthesizing pyrrolidines with a 3-fluoro quaternary stereocenter is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. This reaction uses a chiral N,O-ligand complexed with a copper(I) salt to catalyze the reaction between an azomethine ylide and a β-fluoroacrylate. This approach can produce densely substituted fluorinated pyrrolidines with excellent control over both diastereoselectivity and enantioselectivity (diastereomeric ratio >20:1 and up to 99% enantiomeric excess).

Another strategy involves organocatalysis, where a small organic molecule acts as the catalyst. For instance, chiral phosphoric acids derived from BINOL have been used to catalyze enantioselective intramolecular aza-Michael reactions on fluorinated substrates, establishing the key stereocenter in the pyrrolidine ring.

Asymmetric MethodDescriptionExample
Chiral Auxiliary A temporary chiral group directs fluorination.Use of a fluorinated oxazolidine (FOX) auxiliary on a pyrrolidine precursor. wikipedia.org
Asymmetric Catalysis A chiral catalyst controls the stereochemical outcome.Copper(I)/chiral N,O-ligand catalyzed [3+2] cycloaddition of an azomethine ylide with a β-fluoroacrylate.

Diastereoselective Synthesis Considerations

The introduction of a fluorine atom at the C-3 position of a 2-substituted pyrrolidine ring creates a new stereocenter, leading to the possibility of syn and anti diastereomers. The facial selectivity of the fluorination reaction is influenced by the steric and electronic nature of the substituent at the C-2 position and the protecting group on the pyrrolidine nitrogen.

In the case of this compound, the pyridin-2-yl group at the C-2 position can direct the incoming fluorinating agent. For instance, in the fluorination of a precursor such as N-Boc-2-(pyridin-2-yl)pyrrolidin-3-ol, the bulky tert-butoxycarbonyl (Boc) protecting group and the pyridinyl group can create a sterically hindered environment, influencing the trajectory of the fluorinating agent. Hydrogen bonding between the hydroxyl group and the pyridine nitrogen can also play a role in pre-organizing the substrate, thereby influencing the stereochemical outcome. Theoretical and experimental studies on similar 2-substituted 3-hydroxypyrrolidines have shown that the choice of fluorinating reagent and reaction conditions can significantly impact the diastereomeric ratio.

A plausible synthetic approach involves the diastereoselective fluorination of a chiral, non-racemic 2-(pyridin-2-yl)pyrrolidin-3-ol precursor. The relative stereochemistry of the hydroxyl and pyridinyl groups in the precursor will dictate the facial selectivity of the fluorination. For example, a trans-configured precursor is expected to yield a different major diastereomer compared to a cis-configured precursor upon fluorination.

Precursor DiastereomerMajor Product Diastereomer (Predicted)Rationale
(2S,3R)-2-(Pyridin-2-yl)pyrrolidin-3-ol(2S,3S)-2-(3-Fluoropyrrolidin-3-yl)pyridine (anti)The pyridinyl and hydroxyl groups are on opposite faces, allowing the fluorinating agent to approach from the less hindered face, leading to inversion of configuration.
(2S,3S)-2-(Pyridin-2-yl)pyrrolidin-3-ol(2S,3R)-2-(3-Fluoropyrrolidin-3-yl)pyridine (syn)The pyridinyl and hydroxyl groups are on the same face, potentially leading to substrate-controlled delivery of the fluorinating agent, resulting in retention or inversion depending on the mechanism.

Targeted Fluorination Strategies at the Pyrrolidine C-3 Position

The introduction of the fluorine atom at the C-3 position is a critical step in the synthesis. Both electrophilic and nucleophilic fluorination methods can be employed, each with its own set of advantages and challenges.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich precursor, such as a silyl enol ether or an enolate derived from a corresponding ketone, with an electrophilic fluorine source ("F+"). Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. The synthesis of the ketone precursor, N-Boc-2-(pyridin-2-yl)pyrrolidin-3-one, would be a necessary prerequisite for this approach. The stereochemical outcome of electrophilic fluorination can be controlled through the use of chiral auxiliaries or catalysts.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a more common strategy for this type of transformation and typically involves the displacement of a suitable leaving group at the C-3 position with a fluoride (B91410) ion. The precursor for this approach is a 3-hydroxypyrrolidine derivative, which can be activated by converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent treatment with a fluoride source, such as potassium fluoride (KF) in combination with a phase-transfer catalyst, or tetrabutylammonium fluoride (TBAF), leads to the desired 3-fluoropyrrolidine (B48656).

A widely used method for the deoxofluorination of alcohols is the use of reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents react directly with the hydroxyl group to form a transient intermediate that is then displaced by fluoride, typically with inversion of stereochemistry (SN2 mechanism).

Application of Advanced Fluorinating Reagents

Modern fluorination chemistry offers a range of advanced reagents that provide improved safety, selectivity, and functional group tolerance. Deoxo-Fluor® is a prime example of such a reagent. It is known to be effective for the fluorination of a wide variety of alcohols, including those within complex heterocyclic systems. Its application to the synthesis of this compound from the corresponding 3-hydroxy precursor is a highly viable and efficient strategy. The reaction conditions for Deoxo-Fluor® are generally mild, which helps to prevent side reactions and preserve the integrity of the pyridine and pyrrolidine rings.

Fluorinating ReagentPrecursorTypical ConditionsAdvantages
NFSIN-Boc-2-(pyridin-2-yl)pyrrolidin-3-oneBase (e.g., LDA), THF, -78 °C to rtAccess to fluorinated ketones, potential for enantioselective variants.
KF/KryptofixN-Boc-2-(pyridin-2-yl)-3-tosyloxypyrrolidineAcetonitrile (B52724), refluxCost-effective fluoride source.
TBAFN-Boc-2-(pyridin-2-yl)-3-mesyloxypyrrolidineTHF, rtGood solubility in organic solvents.
Deoxo-Fluor®N-Boc-2-(pyridin-2-yl)pyrrolidin-3-olCH2Cl2, -78 °C to rtDirect conversion of alcohols, generally high yields, good stereocontrol.

Precursor Compound Design and Starting Material Derivatization

The successful synthesis of this compound hinges on the efficient preparation of a suitable precursor. A key precursor is the stereochemically defined 2-(pyridin-2-yl)pyrrolidin-3-ol. This can be synthesized from commercially available starting materials through various routes.

One common strategy involves the use of proline derivatives. For instance, 4-hydroxy-L-proline can be a starting point, where the existing stereochemistry can be leveraged. However, this would require manipulation of the carboxyl group to introduce the pyridine moiety at the C-2 position.

A more direct approach could involve the asymmetric synthesis of the pyrrolidine ring. For example, a 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile can be employed to construct the pyrrolidine ring with the desired substituents.

The derivatization of the precursor is a critical step. For nucleophilic fluorination, the hydroxyl group of 2-(pyridin-2-yl)pyrrolidin-3-ol needs to be converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like triethylamine or pyridine. The nitrogen of the pyrrolidine ring is usually protected with a group like Boc to prevent side reactions and to influence the stereochemical outcome of the fluorination.

Optimization of Synthetic Conditions and Process Efficiency

To ensure a scalable and efficient synthesis, optimization of the reaction conditions is crucial. This involves a systematic study of various parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

For the nucleophilic fluorination step with a reagent like Deoxo-Fluor®, several factors can be optimized:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane is a common solvent for Deoxo-Fluor® reactions, but other aprotic solvents can also be explored.

Temperature: The reaction is often initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature. Careful control of the temperature profile can be critical for achieving high diastereoselectivity.

Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS allows for the determination of the optimal reaction time to ensure complete conversion without significant degradation of the product.

Stoichiometry of Reagents: The molar ratio of the fluorinating agent to the alcohol precursor can be adjusted to optimize the yield and minimize the use of expensive reagents.

Work-up and Purification: The development of an efficient work-up and purification protocol is essential for isolating the desired product in high purity. This may involve quenching the reaction with a suitable reagent, extraction, and chromatographic purification.

ParameterVariationEffect on Yield/Purity
Solvent Dichloromethane vs. TetrahydrofuranMay affect solubility and reaction rate.
Temperature -78 °C to rt vs. 0 °C to rtLower temperatures often improve diastereoselectivity.
Deoxo-Fluor® (equivalents) 1.1 vs. 1.5 vs. 2.0Increasing equivalents may improve yield but also increases cost and potential for side reactions.
Reaction Time 2 h vs. 6 h vs. 12 hLonger times may be needed for complete conversion but can also lead to product degradation.

By systematically investigating these parameters, a robust and efficient process for the synthesis of this compound can be developed, making this valuable compound more accessible for further research and development.

Advanced Derivatization and Analogue Synthesis

Strategies for Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of 2-(3-Fluoropyrrolidin-3-yl)pyridine offers several avenues for functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack compared to benzene, directing substitution primarily to the 3- and 5-positions. gcwgandhinagar.comnumberanalytics.comorganicchemistrytutor.com However, the presence of the 2-pyrrolidinyl substituent can influence the regioselectivity.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on simple pyridines are often challenging due to the deactivation of the ring and the propensity of the electrophilic reagents to attack the basic nitrogen atom. gcwgandhinagar.com For 2-substituted pyridines, the outcome of electrophilic substitution is influenced by the electronic nature of the substituent.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex). stackexchange.comyoutube.comnih.govquimicaorganica.orgvaia.com In the case of this compound, functionalization via nucleophilic attack would likely occur at the 4- and 6-positions. This approach is valuable for introducing a variety of functional groups, including amines, alkoxides, and thiolates.

Reaction TypePosition(s)Reagents & ConditionsPotential Products
Nitration3- and 5-HNO₃/H₂SO₄2-(3-Fluoropyrrolidin-3-yl)-3-nitropyridine, 2-(3-Fluoropyrrolidin-3-yl)-5-nitropyridine
Halogenation3- and 5-Br₂/oleum or Cl₂/AlCl₃3-Bromo-2-(3-fluoropyrrolidin-3-yl)pyridine, 3-Chloro-2-(3-fluoropyrrolidin-3-yl)pyridine
Nucleophilic Substitution4- and 6-NaOMe, NaSMe, R₂NH2-(3-Fluoropyrrolidin-3-yl)-4-methoxypyridine, 2-(3-Fluoropyrrolidin-3-yl)-6-(dimethylamino)pyridine

Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers multiple sites for modification, including the nitrogen atom and the carbon backbone. The presence of the fluorine atom at the 3-position introduces specific stereoelectronic considerations.

N-Functionalization: The secondary amine of the pyrrolidine ring is a readily available handle for functionalization. N-alkylation, N-acylation, and N-arylation can be achieved using standard synthetic protocols. For instance, N-protection with a tert-butyloxycarbonyl (Boc) group is a common strategy to facilitate further modifications or to modulate the basicity of the nitrogen. nih.govbtcpharm.com

C-H Functionalization: Direct C-H functionalization of the pyrrolidine ring, particularly at positions alpha to the nitrogen, can be achieved through various methods, including lithiation followed by reaction with an electrophile. nih.gov

Ring Contraction and Expansion: While less common, skeletal rearrangements such as ring contraction of pyridines have been reported as a method to synthesize functionalized pyrrolidines, offering a novel entry to diverse pyrrolidine scaffolds. nih.gov

Modification SiteReaction TypeReagents & ConditionsPotential Products
Pyrrolidine NitrogenN-AlkylationAlkyl halide, base2-(1-Alkyl-3-fluoropyrrolidin-3-yl)pyridine
Pyrrolidine NitrogenN-AcylationAcyl chloride, base2-(1-Acyl-3-fluoropyrrolidin-3-yl)pyridine
Pyrrolidine C-Hα-Lithiation/Alkylationn-BuLi, then alkyl halide2-(3-Fluoro-5-alkylpyrrolidin-3-yl)pyridine

Synthesis of Stereoisomers and Diastereomers for Conformational Analysis

The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound and the potential for another at the 2-position necessitates the synthesis of specific stereoisomers and diastereomers to understand their conformational preferences and how they influence biological activity.

Stereoselective Synthesis: The synthesis of enantiomerically pure 3-fluoropyrrolidines can be achieved through various strategies, including the use of chiral starting materials like (S)-(+)-3-Fluoropyrrolidine hydrochloride, or through asymmetric synthesis methodologies. numberanalytics.com Diastereoselective synthesis of substituted pyrrolidines has been accomplished through methods such as copper-promoted intramolecular aminooxygenation of alkenes, which can favor the formation of either cis- or trans-2,5-disubstituted pyrrolidines depending on the substrate. nih.gov Multicomponent reactions followed by rearrangements can also provide highly diastereoselective access to complex pyrrolidinone scaffolds. nih.govacs.org

Conformational Analysis: The conformation of the fluorinated pyrrolidine ring is significantly influenced by stereoelectronic effects, such as the gauche effect. nih.govnih.gov The fluorine atom tends to adopt an axial position in the pyrrolidine ring, which is favored by a stabilizing gauche interaction. nih.gov In vicinally difluorinated systems, the conformational landscape is a complex interplay of avoiding 1,3-diaxial repulsions and favoring gauche arrangements of the C-F bonds. beilstein-journals.orgnih.gov NMR spectroscopy and X-ray crystallography are crucial techniques for elucidating the solution-phase and solid-state conformations of these stereoisomers. nih.gov

Development of Isosteres and Bioisosteres through Structural Scaffolding

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound, both the pyridine and pyrrolidine rings can be replaced with various isosteric and bioisosteric motifs.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other aromatic heterocycles or even non-aromatic scaffolds. For example, a phenyl ring is a common bioisostere for pyridine, although the change in basicity and hydrogen bonding capacity needs to be considered. nih.govprinceton.eduresearchgate.net More recently, saturated bicyclic systems like 3-azabicyclo[3.1.1]heptanes have been explored as non-classical bioisosteres of pyridines, offering improved physicochemical properties such as solubility and metabolic stability. nih.gov

Pyrrolidine Ring Bioisosteres: The pyrrolidine ring can be replaced by other saturated heterocycles or acyclic fragments. Azaspirocycles have been investigated as rigid bioisosteres for the pyrrolidine motif. nih.govbaranlab.org The choice of bioisostere depends on the desired conformational constraints and the specific interactions with the biological target.

Original MoietyBioisosteric ReplacementRationale
PyridinePhenylSimilar size and shape, altered electronics and H-bonding. nih.govprinceton.eduresearchgate.net
Pyridine3-Azabicyclo[3.1.1]heptaneSaturated, non-planar mimic with improved physicochemical properties. nih.gov
PyrrolidineAzaspiro[3.3]heptaneRigid scaffold to explore different vector spaces. nih.govbaranlab.org
PyrrolidinePiperidineLarger, more flexible saturated heterocycle.

Chemoenzymatic and Biocatalytic Approaches to Analogue Generation

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for generating analogues of this compound.

Enzymatic Synthesis of Chiral Building Blocks: Enzymes such as lipases, proteases, and transaminases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks like chiral 3-aminopyrrolidines. nih.gov Directed evolution of enzymes like cytochrome P450s has enabled the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. nih.govcaltech.edu

Biocatalytic Fluorination: While the direct enzymatic fluorination of the pyrrolidine ring is challenging, fluorinase enzymes have been discovered that can catalyze the formation of C-F bonds from fluoride (B91410) ions, opening up possibilities for the biocatalytic synthesis of fluorinated alkaloids and their precursors. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Enzymatic Derivatization: Existing enzymatic cascades can be envisioned for the synthesis of complex derivatives. For example, a one-pot photoenzymatic process combining photochemical oxyfunctionalization with a biocatalytic transamination or reduction step can be used to synthesize chiral 3-amino- or 3-hydroxy-pyrrolidines from unfunctionalized pyrrolidine. nih.gov

Enzymatic ApproachEnzyme ClassApplicationPotential Analogue
Kinetic ResolutionLipase, TransaminaseResolution of racemic 3-aminopyrrolidineEnantiopure 2-(3-aminopyrrolidin-3-yl)pyridine
Asymmetric SynthesisEngineered Cytochrome P450Intramolecular C-H aminationChiral pyrrolidine precursors
Biocatalytic FluorinationFluorinaseC-F bond formationFluorinated pyrrolidine precursors
Chemoenzymatic CascadeLaccase/AdditionStereoselective synthesis of pyrrolidine-2,3-dionesDensely functionalized pyrrolidinone analogues rsc.org

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the connectivity and spatial arrangement of atoms within a molecule. A suite of NMR experiments would be necessary to fully characterize 2-(3-Fluoropyrrolidin-3-yl)pyridine.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum , the signals would be expected in distinct regions corresponding to the pyridine (B92270) and fluoropyrrolidine moieties. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would reveal their relative positions on the pyridine ring. The protons of the pyrrolidine (B122466) ring would be found in the more upfield region. The presence of the electron-withdrawing fluorine atom would influence the chemical shifts of the nearby protons, causing them to shift further downfield compared to an unsubstituted pyrrolidine.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the pyridine ring would resonate at lower field (typically δ 120-150 ppm), while the pyrrolidine carbons would be at higher field. The carbon atom bonded to the fluorine (C3 of the pyrrolidine ring) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of direct fluorination.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar structures.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
Pyridine H-37.2-7.4~122ddd
Pyridine H-47.6-7.8~136td
Pyridine H-57.1-7.3~121d
Pyridine H-68.5-8.7~149d
Pyrrolidine H-23.0-3.5~55m
Pyrrolidine H-42.0-2.5~35m
Pyrrolidine H-53.0-3.5~50m
Pyrrolidine NH2.0-4.0 (broad)-s (broad)
Pyridine C-2-~160s
Pyridine C-3-~122d
Pyridine C-4-~136d
Pyridine C-5-~121d
Pyridine C-6-~149d
Pyrrolidine C-2-~55t
Pyrrolidine C-3-~95 (d, ¹JCF ≈ 180-200)d
Pyrrolidine C-4-~35t
Pyrrolidine C-5-~50t
Note: This is a hypothetical representation. Actual values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. ipb.pt For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated carbon atom within a heterocyclic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the adjacent protons on the pyrrolidine ring, providing further structural confirmation.

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the final structure. harvard.eduuvic.ca

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within both the pyridine and pyrrolidine rings. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. emerypharma.com This would be instrumental in connecting the pyridine and pyrrolidine fragments by showing correlations between the protons on one ring and the carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. harvard.edu NOESY correlations would help to determine the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, and nitrogen atoms, which is a critical step in the identification of a new compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule and provides a "fingerprint" that can be used for structural elucidation. nih.gov For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the bond between the pyridine and pyrrolidine rings, and fragmentation within the pyrrolidine ring, including the loss of small neutral molecules. Analyzing these fragmentation patterns would provide conclusive evidence for the proposed structure.

A hypothetical fragmentation data table is provided below to illustrate the expected fragments.

m/z (mass-to-charge ratio) Proposed Fragment Structure/Identity
167.09[M+H]⁺ (Protonated molecular ion)
147.08Loss of HF
94.06Pyrrolidine ring fragment
78.05Pyridine ring fragment
Note: This is a hypothetical representation. Actual fragmentation will depend on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its pyridine and 3-fluoropyrrolidine (B48656) moieties.

The pyridine ring will display several characteristic vibrations. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and aromatic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. acs.orgpw.edu.pl The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can also be indicative of the 2-substitution pattern on the pyridine ring.

The pyrrolidine ring introduces aliphatic C-H stretching vibrations, which are expected to appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the pyrrolidine ring can be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingAromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Stretch1600 - 1400
Pyrrolidine RingAliphatic C-H Stretch3000 - 2850
C-N Stretch1250 - 1020
Fluorine SubstituentC-F Stretch1350 - 1000

This table is based on established data for pyridine and fluorinated heterocyclic compounds. acs.orgpw.edu.plresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the C3 position of the pyrrolidine ring, single-crystal X-ray diffraction would be invaluable for unambiguously establishing its (R) or (S) configuration.

While specific crystallographic data for this compound is not publicly available, insights can be drawn from the crystal structures of related compounds containing both pyridine and pyrrolidine rings. nih.govresearchgate.net In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance between the two rings. The dihedral angle between the plane of the pyridine ring and the mean plane of the pyrrolidine ring is a key conformational parameter. nih.gov

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. In similar structures, an envelope conformation is common. nih.gov Intermolecular interactions, such as hydrogen bonding and C-H···π interactions, are expected to play a significant role in the crystal packing. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H bonds from both rings can participate in weak hydrogen bonding.

A hypothetical representation of the key structural parameters that would be determined by X-ray crystallography is provided in the table below.

Structural ParameterExpected Information
Absolute ConfigurationDetermination of (R) or (S) at the C3 of the pyrrolidine ring.
Pyrrolidine Ring ConformationLikely an envelope or twisted conformation.
Inter-ring Dihedral AngleThe angle between the pyridine and pyrrolidine ring planes.
Bond Lengths and AnglesPrecise measurements for all bonds and angles in the molecule.
Crystal PackingElucidation of intermolecular interactions like hydrogen bonding and π-stacking.

This table outlines the expected outcomes from an X-ray crystallographic analysis based on studies of analogous compounds. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. researchgate.net A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer would likely provide good separation. The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity for fluorinated compounds. silicycle.comresearchgate.net Detection is typically achieved using a UV detector, as the pyridine ring is chromophoric.

Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. The volatility of this compound would determine the applicability of GC. If sufficiently volatile, GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would be an excellent method for purity assessment. Chiral GC columns could also be employed for the separation of enantiomers.

The table below summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLC C18, C8, or PFPAcetonitrile/Water or Methanol/Water with bufferUV
GC Capillary column (e.g., DB-5, HP-5)Helium or NitrogenFID or MS

This table presents generalized chromatographic conditions based on methods for related pyridine and fluorinated compounds. researchgate.netsilicycle.comresearchgate.net

Other Advanced Spectroscopic Techniques (e.g., UV/Vis, Raman)

In addition to IR, X-ray crystallography, and chromatography, other spectroscopic techniques can provide valuable structural information.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The pyridine moiety in this compound contains π-electrons and is expected to exhibit absorption bands in the UV region. Typically, pyridine and its derivatives show two main absorption bands corresponding to π→π* and n→π* transitions. researchgate.netnist.gov The π→π* transition is usually more intense and occurs at a lower wavelength, while the weaker n→π* transition appears at a higher wavelength. The exact position and intensity of these bands can be influenced by the substitution on the pyridine ring and the solvent used for analysis.

Raman Spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. researchgate.netsemanticscholar.org

A summary of the expected spectroscopic data from UV/Vis and Raman analysis is provided in the table below.

TechniqueExpected Observations
UV-Vis Spectroscopy Absorption bands corresponding to π→π* and n→π* transitions of the pyridine ring.
Raman Spectroscopy Strong signals for symmetric vibrations of the pyridine ring.

This table is based on established spectroscopic data for pyridine derivatives. researchgate.netnist.govresearchgate.netsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Minimization Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 2-(3-Fluoropyrrolidin-3-yl)pyridine, which has multiple rotatable bonds and a non-planar pyrrolidine (B122466) ring. The goal is to identify the most stable conformations, known as energy minima, on the potential energy surface.

Detailed Research Findings: Studies on related heterocyclic systems often employ computational methods to determine stable conformers. For instance, the analysis of other substituted pyridines involves rotating key dihedral angles and calculating the energy of each resulting structure to map the potential energy surface. nih.gov Energy minimization, typically performed using molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) methods, refines these structures to locate the lowest energy states. For this compound, this analysis would focus on the orientation of the pyridine (B92270) ring relative to the fluoropyrrolidine ring and the puckering of the pyrrolidine ring itself. Docking studies of other inhibitors have shown that only specific conformers are capable of binding effectively to a target, highlighting the importance of this analysis in drug design. nih.gov

Table 1: Key Aspects of Conformational and Energy Minimization Analysis

Parameter Studied Computational Method Objective
Dihedral Angle Rotation Potential Energy Surface (PES) Scan Identify rotational barriers and stable rotamers.
Ring Puckering Energy Minimization Determine the preferred conformation of the pyrrolidine ring (e.g., envelope, twist).
Relative Conformer Energies QM (e.g., DFT) or MM Calculations Rank the stability of different conformers to find the global minimum.
Geometric Parameters Structure Optimization Obtain precise bond lengths, bond angles, and dihedral angles for stable conformers. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity and intermolecular interactions.

Detailed Research Findings: For molecules containing fluoropyridine moieties, DFT methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to analyze electronic structure and reactivity. researchgate.net Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net Calculations on similar compounds also involve generating molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. researchgate.net Natural Population Analysis (NPA) charges can further quantify the charge distribution on each atom. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Descriptors

Property Significance Typical Computational Method
HOMO Energy Indicates electron-donating ability. DFT (e.g., B3LYP/6-31G(d,p)) epstem.net
LUMO Energy Indicates electron-accepting ability. DFT (e.g., B3LYP/6-31G(d,p)) epstem.net
HOMO-LUMO Gap Relates to chemical reactivity and kinetic stability. DFT researchgate.net
Molecular Electrostatic Potential (MEP) Predicts sites for intermolecular interactions and reactions. DFT researchgate.net
Mulliken/NPA Atomic Charges Quantifies electron distribution across the molecule. DFT, Hartree-Fock nih.govepstem.net
Chemical Hardness/Softness Measures resistance to change in electron configuration. Calculated from HOMO/LUMO energies. epstem.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.

Detailed Research Findings: Theoretical calculations of vibrational frequencies (Infrared and Raman) are standard practice. researchgate.net For related compounds, DFT calculations have been shown to agree well with experimental spectra after applying a scaling factor to account for anharmonicity and basis set limitations. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These theoretical spectra serve as a benchmark for verifying the structure of synthesized compounds. nih.govresearchgate.net

Table 3: Computationally Predicted Spectroscopic Data

Spectroscopy Type Predicted Parameter Computational Method Application
Infrared (IR) & Raman Vibrational Frequencies and Intensities DFT (B3LYP) researchgate.netepstem.net Assignment of experimental peaks to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ) GIAO epstem.net Prediction of ¹H and ¹³C NMR spectra for structural elucidation.
Ultraviolet-Visible (UV-Vis) Excitation Energies (Ω) and Oscillator Strengths (f) Time-Dependent DFT (TD-DFT) Interpretation of electronic transitions in UV-Vis absorption spectra. nih.gov

Molecular Modeling Approaches for Theoretical Binding Mode Analysis

When a compound is designed as a potential drug, understanding its binding interaction with a biological target (e.g., a protein receptor) is crucial. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another.

Detailed Research Findings: For various pyridine derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of protein targets. nih.govnih.gov These studies reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For example, docking studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives identified specific hydrogen bonds with amino acid residues in the target's binding pocket. nih.gov For this compound, docking simulations would identify critical interactions, providing a structural basis for its biological activity and guiding further optimization. mdpi.comscilit.com

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry can be used to explore the feasibility of different synthetic routes by studying the reaction mechanisms involved. This includes locating transition states and calculating activation energies to predict reaction kinetics and product outcomes.

Detailed Research Findings: Theoretical studies of synthetic pathways for heterocyclic compounds often involve mapping the potential energy surface for a proposed reaction. nih.gov For instance, computational analysis can confirm the plausibility of a proposed cyclization mechanism by identifying the transition state and showing that the activation barrier is reasonably low. researchgate.net Plausible mechanisms for the synthesis of various pyridine and pyrrole (B145914) derivatives have been outlined using such computational approaches. researchgate.netmdpi.com For this compound, these methods could be used to optimize reaction conditions and understand the formation of byproducts in its synthesis.

Application of Machine Learning and AI in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry and drug discovery. These approaches use algorithms to learn from large datasets and make predictions about molecular properties or design new molecules with desired characteristics.

Detailed Research Findings: AI and ML are widely applied to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to prioritize molecules with favorable pharmacokinetic profiles. nih.govspringernature.commdpi.com ML models, including deep neural networks and graph neural networks, can predict quantum mechanical properties, such as atomization energies, much faster than traditional DFT calculations. aaai.orgnih.gov Generative models can design novel molecular structures based on desired properties. uni-muenster.de For derivatives of this compound, ML could be used to predict their biological activities, screen virtual libraries for more potent analogs, and optimize their ADME profiles, thereby accelerating the design-synthesis-test cycle. arxiv.orgarxiv.org

Table 4: Applications of Machine Learning and AI in Molecular Science

Application Area AI/ML Technique Objective
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) Predict ADME/Tox properties, biological activity, and physicochemical properties. nih.govmdpi.com
Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Generate novel molecular structures with optimized properties. uni-muenster.de
Accelerating Simulations ML Potentials Replace computationally expensive QM calculations in molecular dynamics simulations. uni-muenster.de
Reaction Prediction Transformer Models, Graph Neural Networks Predict the outcomes and yields of chemical reactions.
Explainable AI (XAI) Language Models, Attention Mechanisms Provide chemically meaningful explanations for model predictions. arxiv.org

Applications As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

The pyridine (B92270) and pyrrolidine (B122466) moieties within 2-(3-Fluoropyrrolidin-3-yl)pyridine provide a robust framework for the construction of more elaborate heterocyclic systems. Chemists can leverage the inherent reactivity of these rings to build fused or spirocyclic structures. For instance, the pyridine ring can undergo N-amination followed by cycloaddition reactions to form fused pyrazolopyridine systems. researchgate.net Similarly, reactions targeting both the pyridine and pyrrolidine nitrogen atoms can lead to the formation of bridged or otherwise complex polycyclic structures.

The synthesis of fused pyridine derivatives, such as pyrrolo[2,3-b]pyridines, often involves multistep sequences where a pyridine-containing fragment is a key starting material. enamine.netnih.gov These complex heterocyclic systems are of significant interest in medicinal chemistry. nih.govnih.gov For example, the synthesis of pyrido[3′,2′:4,5]pyrrolo[3,2-d] enamine.netnih.govoxazin-4(5H)-ones has been achieved through a multi-step pathway starting from 2-aminonicotinonitriles, demonstrating how substituted pyridines act as foundational units for building intricate fused systems. researchgate.net The general strategy often involves the cyclization of a suitably functionalized pyridine derivative. nih.govresearchgate.net

Role in Multi-Step Organic Synthesis for Diverse Chemical Structures

Beyond the construction of fused heterocycles, this compound serves as a critical intermediate in multi-step synthetic sequences aimed at a wide array of target molecules. syrris.jp In these syntheses, the compound can be introduced to add the pyridyl-pyrrolidinyl motif to a growing molecular framework.

A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine is coupled with a boronic acid to form a carbon-carbon bond. mdpi.com This approach allows for the incorporation of the pyridine unit into a larger aryl or heteroaryl structure. The resulting biaryl compound can then undergo further transformations. For example, a 2-aminopyridine (B139424) derivative can be converted into a thiourea (B124793) or undergo guanylation, followed by further reactions to yield complex guanidine (B92328) derivatives. mdpi.com

The table below illustrates a representative multi-step synthesis where a pyridine derivative is a key intermediate.

Table 1: Example of a Multi-step Synthesis Involving a Pyridine Intermediate

StepReaction TypeStarting MaterialReagentsProductPurpose
1Suzuki-Miyaura Coupling2-Amino-6-bromopyridineArylboronic acid, Pd catalyst2-Amino-6-arylpyridineIntroduction of an aryl substituent.
2Guanylation2-Amino-6-arylpyridineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineBoc-protected guanidinylpyridineInstallation of a protected guanidine group.
3DeprotectionBoc-protected guanidinylpyridineAcid (e.g., TFA)Aryl-substituted pyridinylguanidineUnveiling the final functional group.

This table provides a generalized example of how pyridine derivatives are used in multi-step synthesis. The specific reagents and conditions would vary based on the exact target molecule.

Preparation of Advanced Precursors for Further Chemical Elaboration

The this compound molecule can be chemically modified to prepare advanced precursors for subsequent, more complex synthetic steps. The fluorine atom can influence the reactivity of the pyrrolidine ring, while the pyridine ring offers multiple sites for functionalization.

One common transformation is the N-oxidation of the pyridine nitrogen to form a pyridine N-oxide. researchgate.net This activates the pyridine ring, making it more susceptible to certain types of reactions, including cycloadditions or rearrangements, which can introduce new functional groups or ring systems. researchgate.net

Another approach involves the derivatization of the pyrrolidine nitrogen. If the nitrogen is a secondary amine (NH), it can be acylated, alkylated, or used in coupling reactions to attach a wide variety of substituents. These modifications can be used to build out the molecular structure or to introduce functional handles for further elaboration. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases how a pyridine-containing molecule can be elaborated through a series of steps to create more complex and biologically active compounds. nih.gov

Ligand Design and Application in Catalysis (Synthetic Context)

The presence of two nitrogen atoms (one in the pyridine ring and one in the pyrrolidine ring) makes this compound and its derivatives attractive candidates for use as ligands in transition metal catalysis. researchgate.net These nitrogen atoms can act as Lewis basic sites to coordinate with a metal center, forming a metal-ligand complex that can catalyze a variety of organic transformations.

The specific geometry and electronic properties of the ligand are crucial for the efficiency and selectivity of the catalyst. The pyridine ring provides a rigid and sterically defined binding site, while the pyrrolidine ring, being non-aromatic, offers more conformational flexibility. The fluorine atom can also play a role by altering the electron density of the nearby pyrrolidine nitrogen, thereby modulating the binding affinity of the ligand for the metal.

In a synthetic context, these ligands can be used in reactions such as C-H activation, cross-coupling, and asymmetric catalysis. For example, pyridine-containing ligands are known to be effective in palladium-catalyzed direct arylation reactions. rsc.org The design of chiral ligands based on the this compound scaffold is also an area of interest, as the stereocenter at the 3-position of the pyrrolidine ring could be used to induce asymmetry in catalytic reactions.

The table below summarizes the potential catalytic applications based on the structural features of pyridine-pyrrolidine type ligands.

Table 2: Potential Catalytic Applications of Pyridine-Pyrrolidine Ligands

Catalytic ReactionRole of the LigandPotential Metal CenterRelevant Structural Feature
Cross-Coupling (e.g., Suzuki, Heck)Stabilize the metal catalyst, influence reactivity and selectivity.Palladium (Pd), Nickel (Ni)Pyridine and pyrrolidine nitrogens for metal coordination.
C-H Activation/FunctionalizationFacilitate the cleavage of a C-H bond by coordinating to the metal.Palladium (Pd), Rhodium (Rh)Cooperative binding of both nitrogen atoms.
Asymmetric HydrogenationCreate a chiral environment around the metal to favor one enantiomer.Rhodium (Rh), Iridium (Ir)Chiral center at the fluorinated carbon of the pyrrolidine ring.
HydrosilylationActivate the Si-H bond and control the regioselectivity of addition.Platinum (Pt), Rhodium (Rh)Electron-donating properties of the nitrogen atoms.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Pyrrolidines

The synthesis of 3-fluoropyrrolidines is an area of active development, with a focus on creating more efficient, stereoselective, and environmentally benign methods. researchgate.net Traditional approaches often rely on the fluorination of 3-hydroxypyrrolidines, but newer strategies are emerging. researchgate.net One promising avenue is the use of aminofluorination of alkenes, which allows for the simultaneous construction of the pyrrolidine (B122466) ring and the introduction of the fluorine atom in a single synthetic sequence. researchgate.net Another innovative approach involves the bromofluorination of alkenyl azides, followed by reduction and cyclization to yield 3-fluorinated azaheterocycles. researchgate.net

Future efforts will likely concentrate on the development of catalytic and asymmetric methods to control the stereochemistry at the fluorine-bearing carbon, which is crucial for pharmacological applications. The use of earth-abundant metal catalysts or organocatalysts is a key trend in making these syntheses more sustainable. organic-chemistry.org Furthermore, the development of "click chemistry" approaches for the synthesis of related sulfonyl fluorides from readily available thiols and disulfides highlights a broader move towards safer and more efficient synthetic processes. eurekalert.org

A key challenge remains the development of scalable and cost-effective routes to produce these compounds in larger quantities for further study and potential commercial applications.

Advancements in High-Throughput Analytical Characterization Techniques

The rapid synthesis of libraries of fluorinated pyrrolidine derivatives necessitates parallel advancements in high-throughput analytical techniques for their characterization and screening. Traditional analytical methods like HPLC and NMR spectroscopy can be bottlenecks in the drug discovery process due to their relatively long analysis times per sample. nih.gov

To address this, the field is moving towards ultrafast analysis methods. nih.gov For fluorinated compounds, 19F NMR spectroscopy offers significant advantages. The large chemical shift dispersion and the absence of spectral overlap in 19F NMR allow for the screening of large mixtures of compounds and facilitate automated analysis. adelphi.edu Techniques like Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) are powerful tools for identifying high-affinity ligands in a high-throughput manner. adelphi.edu

Future developments will likely focus on the further integration of automated synthesis platforms with rapid analytical techniques. The use of mass spectrometry-based methods, such as acoustic ejection mass spectrometry (AEMS), can provide rapid and sensitive analysis of reaction outcomes. nih.gov The ultimate goal is to create a seamless workflow from design to synthesis to biological testing, significantly accelerating the discovery of new bioactive molecules.

Integrated Computational and Experimental Approaches in Molecular Design

The rational design of novel molecules with desired properties is increasingly reliant on the synergy between computational modeling and experimental validation. nih.govmdpi.com For fluorinated compounds like 2-(3-Fluoropyrrolidin-3-yl)pyridine, computational methods can provide valuable insights into their conformational preferences, electronic properties, and potential interactions with biological targets. researchgate.netrsc.org

Structure-based computational design, which utilizes the three-dimensional structure of target proteins, can guide the modification of the pyridine-pyrrolidine scaffold to enhance binding affinity and selectivity. mdpi.com Machine learning and artificial intelligence are also emerging as powerful tools to predict molecular properties and guide the design of new drug candidates. mdpi.com These computational predictions can then be used to prioritize compounds for synthesis and experimental testing, making the discovery process more efficient. nih.gov

Future directions in this area will involve the development of more accurate and predictive computational models, particularly for complex biological systems. The integration of quantum mechanics/molecular mechanics (QM/MM) methods will allow for a more detailed understanding of enzyme-ligand interactions. The continuous feedback loop between computational design and experimental results will be crucial for refining models and accelerating the development of next-generation therapeutics. mdpi.com

Exploration of New Synthetic Applications and Reactivity Patterns

The unique electronic properties conferred by the fluorine atom in this compound can lead to novel reactivity patterns that can be exploited for the synthesis of more complex molecules. The reactivity of the pyridine (B92270) ring can be modulated by the fluorinated pyrrolidine substituent, potentially opening up new avenues for functionalization.

The exploration of the reactivity of related 3H-phosphaallenes, which have shown interesting patterns of hydroboration and deprotonation, suggests that a detailed study of the fundamental reactivity of this compound is warranted. researchgate.net Understanding these reactivity patterns will enable chemists to use this compound as a versatile building block in organic synthesis.

Future research will likely focus on exploring the participation of this compound in various catalytic and multicomponent reactions to construct diverse molecular architectures. tandfonline.com The development of new synthetic methodologies that leverage the unique reactivity of this scaffold will expand its utility in the creation of novel chemical entities with potential applications in various fields of science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.